N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide
Description
This compound is a pyrazole-based carboxamide derivative characterized by a morpholine-substituted ethyl chain, a phenyl group at the 1-position, and a thiophene ring at the 3-position of the pyrazole core.
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c25-20(21-8-9-23-10-12-26-13-11-23)17-15-24(16-5-2-1-3-6-16)22-19(17)18-7-4-14-27-18/h1-7,14-15H,8-13H2,(H,21,25) |
InChI Key |
VCVSLRJQDFXTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide, a compound with the molecular formula C19H22N4O1S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 382.5 g/mol |
| Chemical Formula | C19H22N4O1S |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- σ Receptor Modulation : Similar compounds have shown high affinity for sigma receptors, particularly σ1 receptors, which are implicated in pain modulation and neuroprotection. For instance, a related compound demonstrated a Ki value of 42 nM for the σ1 receptor, indicating strong binding affinity and selectivity over σ2 receptors .
- Antinociceptive Effects : The antinociceptive properties of related compounds have been evaluated through formalin tests, revealing significant pain relief at certain dosages . This suggests that this compound may also exhibit similar effects.
- Cytotoxic Activity : Preliminary studies on similar derivatives indicate potential cytotoxicity against cancer cell lines. The mechanism often involves apoptosis induction through caspase activation . Although specific data on this compound is limited, the structural similarities to known active compounds suggest a potential for anticancer activity.
Case Studies and Experimental Results
- In Vitro Binding Studies : Research exploring the binding affinity of morpholine derivatives to σ receptors suggests that modifications in the molecular structure can enhance selectivity and potency against specific targets .
- Anticancer Activity : A study involving phenylthiazole derivatives highlighted the importance of structural modifications for enhancing anticancer properties. While direct studies on our compound are scarce, it is reasonable to hypothesize that similar modifications could yield beneficial effects against various cancer cell lines .
- Toxicity Assessments : Toxicity analyses are crucial for understanding the therapeutic window of new compounds. Ligand efficiency indexes from related studies indicate that many morpholine derivatives possess favorable toxicity profiles, suggesting that this compound may also have a good safety margin .
Scientific Research Applications
1.1 Anticancer Properties
N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has been evaluated for its anticancer properties. Recent studies have shown that pyrazole derivatives exhibit activity against various cancer cell lines. For instance, compounds with a similar structure have demonstrated inhibitory effects on cell proliferation and induction of apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines, thus potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
1.3 Antimicrobial Activity
Research has highlighted the antimicrobial potential of this compound and related pyrazole derivatives. Studies have shown that they exhibit antibacterial activity against various pathogens, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of cancer cell proliferation in vitro |
| Study B | Anti-inflammatory | Reduced cytokine levels in animal models of inflammation |
| Study C | Antimicrobial | Effective against multi-drug resistant bacterial strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several carboxamide derivatives with shared pharmacophoric features, enabling a comparative analysis:
Key Structural and Functional Comparisons
Critical Observations
Core Heterocycle Differences: The pyrazole core in the target compound may confer distinct electronic and steric properties compared to indole-based analogs (e.g., MN-25, NNE1). Pyrazoles often exhibit improved metabolic stability over indoles due to reduced susceptibility to oxidative degradation.
Morpholine vs. Alkyl/Fluoroalkyl Chains :
- The 2-morpholin-4-ylethyl group in the target compound and MN-25 enhances solubility and may engage in hydrogen bonding with target proteins. In contrast, NNE1 and 5F-MN-24 utilize pentyl/fluoropentyl chains , which prioritize lipophilicity and membrane permeability for central nervous system (CNS) targeting .
Pharmacological Implications: MN-25’s bicyclic substituent and methoxy group suggest specificity for cannabinoid receptors, whereas the target compound’s thiophene-phenyl-pyrazole architecture may favor kinase inhibition (e.g., JAK/STAT pathways). Fluorination in 5F-MN-24 extends half-life by resisting cytochrome P450 metabolism, a feature absent in the non-fluorinated target compound .
Research Findings and Limitations
- Target Compound: No direct pharmacological data are available in the provided evidence. Its design suggests optimization for balanced solubility and target engagement, contrasting with indole-based analogs prioritizing CNS penetration .
- NNE1/5F-MN-24 : These indole carboxamides highlight the trade-off between lipophilicity (CNS activity) and metabolic stability, with fluorination in 5F-MN-24 addressing metabolic weaknesses .
Unresolved Questions
- How does the pyrazole-thiophene core of the target compound influence off-target effects compared to indole-based analogs?
- Does the morpholine group confer advantages in oral bioavailability over NNE1’s pentyl chain?
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole core is typically synthesized through cyclocondensation reactions. A common approach involves reacting phenylhydrazine with α,β-unsaturated ketones or acetylenic ketones. For example:
-
Substituted Chalcones : Thiophene-containing chalcones (e.g., 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one) react with hydrazines under acidic or basic conditions to form 1,3,5-trisubstituted pyrazoles .
-
Acetylenic Ketones : Cyclocondensation of hydrazines with acetylenic ketones (e.g., 4-(thiophen-2-yl)but-3-yn-2-one) yields pyrazole-4-carbaldehydes, which are precursors for carboxamide synthesis .
Example Reaction :
Conditions: Ethanol reflux, 6–12 hours. Yield: 60–75% .
Oxidation of Pyrazole-4-Carbaldehyde to Carboxylic Acid
The aldehyde intermediate is oxidized to the carboxylic acid for subsequent amide coupling:
-
Oxidizing Agents : KMnO₄ (basic conditions) or Jones reagent (CrO₃/H₂SO₄) converts aldehydes to carboxylic acids .
Example Reaction :
Acid Chloride Formation and Amide Coupling
The carboxylic acid is activated as an acid chloride before coupling with amines:
-
Thionyl Chloride (SOCl₂) : Converts carboxylic acids to acid chlorides at reflux .
-
Amine Reactant : N-(2-Morpholin-4-ylethyl)amine is synthesized via nucleophilic substitution of morpholine with 2-chloroethylamine .
Example Reaction :
Conditions: Dichloromethane, 0°C to RT. Yield: 50–65% .
Direct Oxidative Amidation of Pyrazole-4-Carbaldehyde
A one-pot method avoids isolating intermediates:
-
Oxidizing Agent : NaOCl or cumene hydroperoxide facilitates oxidative coupling between aldehydes and secondary amines .
Example Reaction :
Conditions: 60°C, 5–8 hours. Yield: 24–30% .
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation + Amidation | High regioselectivity; scalable | Multi-step; requires acid chloride handling | 50–65% |
| Oxidative Amidation | One-pot; fewer purification steps | Lower yields; sensitive to oxidant choice | 24–30% |
Optimization Strategies
-
Catalyst Loading : Increasing FeSO₄ concentration (0.5–1.0 eq) improves oxidative amidation yields .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in amide formation .
-
Amine Basicity : Using triethylamine or DIPEA as a base minimizes side reactions during acid chloride coupling .
Characterization and Validation
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-morpholin-4-ylethyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters. The morpholine and thiophenyl substituents are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Solvents like DMF or THF, catalysts (e.g., Pd for cross-couplings), and temperature control (reflux at 80–120°C) are critical. Purification via column chromatography or recrystallization improves purity, with yields optimized by adjusting stoichiometry and reaction time .
Q. How is the compound characterized post-synthesis, and what analytical techniques validate its structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while high-resolution mass spectrometry (HR-MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC (>95% threshold) .
Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Follow-up assays include apoptosis detection (Annexin V/PI staining) and target engagement studies (e.g., HSP90 inhibition via Western blotting of client proteins like AKT or HER2) .
Advanced Research Questions
Q. How does this compound interact with HSP90, and what experimental approaches elucidate its binding mechanism?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) to HSP90’s N-terminal domain. Molecular docking (using software like AutoDock Vina) predicts binding poses, while mutagenesis studies validate critical residues (e.g., Asp93 in HSP90). Co-crystallization with HSP90 provides structural insights .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer : Standardize assay conditions (cell line passage number, serum concentration, incubation time). Validate compound stability in DMSO/PBS and rule out off-target effects via kinome profiling. Cross-reference with structurally analogous compounds (e.g., triazole derivatives with morpholine groups) to identify substituent-dependent activity trends .
Q. What computational strategies predict structure-activity relationships (SAR) to optimize bioactivity?
- Methodological Answer : Perform 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) to map steric/electronic requirements. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with activity. Fragment-based drug design identifies key pharmacophores (e.g., thiophene’s role in π-π stacking) .
Q. What formulation strategies improve solubility and bioavailability without compromising anticancer activity?
- Methodological Answer : Salt formation (e.g., hydrochloride) enhances aqueous solubility. Prodrug approaches (e.g., esterification of carboxamide) improve permeability. Nanoformulations (liposomes or PLGA nanoparticles) increase plasma half-life, validated via pharmacokinetic studies (Cmax, AUC) in rodent models .
Q. How does the compound’s selectivity for cancer cells versus normal cells compare, and what assays validate this?
- Methodological Answer : Compare cytotoxicity in cancer vs. non-cancerous cell lines (e.g., MCF-7 vs. MCF-10A). Mechanistic assays (e.g., γH2AX foci for DNA damage) confirm target-specific effects. In vivo xenograft models with histopathology assess tumor regression and organ toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
